Cas no 545-51-7 (Scillaridine)

Scillaridine 化学的及び物理的性質
名前と識別子
-
- (8xi,9xi)-14-hydroxybufa-3,5,20,22-tetraenolide
- 14β-Hydroxybufa-3,5,20,22-tetrenolide
- 5-[(10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
- 14-Hydroxybufa-3,5,20,22-tetrenolide
- Scillaridin A
- Bufa-3,5,20,22-tetraenolide, 14-hydroxy-
- SCHEMBL21578395
- Scillaridine
-
- インチ: 1S/C24H30O3/c1-22-12-4-3-5-17(22)7-8-20-19(22)10-13-23(2)18(11-14-24(20,23)26)16-6-9-21(25)27-15-16/h3,5-7,9,15,18-20,26H,4,8,10-14H2,1-2H3
- InChIKey: KBOQXVVZFSWICE-UHFFFAOYSA-N
- ほほえんだ: OC12CCC(C3=COC(=O)C=C3)C1(CCC1C3(CCC=CC3=CCC21)C)C
計算された属性
- せいみつぶんしりょう: 366.21949481g/mol
- どういたいしつりょう: 366.21949481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 1
- 複雑さ: 802
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 6
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 46.5Ų
Scillaridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S224930-250mg |
Scillaridine |
545-51-7 | 250mg |
$ 515.00 | 2022-06-03 | ||
TRC | S224930-50mg |
Scillaridine |
545-51-7 | 50mg |
$ 155.00 | 2022-06-03 | ||
TRC | S224930-100mg |
Scillaridine |
545-51-7 | 100mg |
$ 260.00 | 2022-06-03 |
Scillaridine 関連文献
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Scillaridineに関する追加情報
Compound Introduction: (8xi,9xi)-14-hydroxybufa-3,5,20,22-tetraenolide (CAS No. 545-51-7)
Introducing the compound (8xi,9xi)-14-hydroxybufa-3,5,20,22-tetraenolide, identified by its CAS number 545-51-7, a molecule of significant interest in the field of chemobiology and pharmaceutical research. This triterpenoid derivative has garnered attention due to its unique structural features and potential biological activities. The compound belongs to the bufadienolide class, a group of natural products known for their diverse pharmacological properties.
The molecular structure of (8xi,9xi)-14-hydroxybufa-3,5,20,22-tetraenolide is characterized by a complex arrangement of double bonds and hydroxyl groups, which contribute to its distinctive chemical profile. The presence of four double bonds in the ring system (specifically at positions 3, 5, 20, and 22) and a hydroxyl group at position 14 makes this compound a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in triterpenoids due to their potential therapeutic applications. Research has demonstrated that many bufadienolides exhibit anti-inflammatory, antifungal, and even anticancer properties. The specific configuration of (8xi,9xi)-14-hydroxybufa-3,5,20,22-tetraenolide suggests that it may interact with biological targets in novel ways, offering opportunities for the development of new drugs.
One of the most compelling aspects of this compound is its structural similarity to other bufadienolides that have already shown promise in clinical trials. For instance, compounds likeobufenone andobufuenolide have been studied for their effects on cardiac function and inflammation. The research on these molecules has provided valuable insights into the pharmacological mechanisms of bufadienolides, which can be leveraged when exploring the potential of (8xi,9xi)-14-hydroxybufa-3,5,20,22-tetraenolide.
The synthesis of (8xi,9xi)-14-hydroxybufa-3,5,20,22-tetraenolide presents unique challenges due to its complex stereochemistry. However, advances in synthetic chemistry have made it increasingly feasible to produce such molecules with high precision. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly useful in constructing the intricate ring system found in this compound.
Recent studies have also highlighted the importance of stereochemistry in the biological activity of triterpenoids. The specific arrangement of double bonds and functional groups in (8xi,9xi)-14-hydroxybufa-3,5,20,22-tetraenolide may play a crucial role in determining its interactions with biological targets. This underscores the need for detailed structural analysis and characterization to fully understand its pharmacological potential.
The pharmacological evaluation of (8xi,9xi)-14-hydroxybufa-3,5,20,22-tetraenolide is currently underway in several research laboratories. Initial studies have shown promising results in cell-based assays where the compound demonstrates inhibitory effects on certain enzymes and pathways associated with inflammation and cell proliferation. These findings are particularly intriguing given the well-documented roles of bufadienolides in modulating these processes.
In addition to its potential therapeutic applications,(8xi,9xi)-14-hydroxybufa-3,5,20,22-tetraenolide may also serve as a valuable scaffold for drug discovery. Its complex structure provides numerous opportunities for chemical modification, allowing researchers to fine-tune its properties for specific applications。 This flexibility makes it an attractive candidate for developing novel therapeutics targeting various diseases.
The future prospects for (8xi,9xi)-14-hydroxybufa-3,5,20,22-tetraenolide are promising,with ongoing research aimed at elucidating its mechanism of action and optimizing its pharmacological properties。 As our understanding of triterpenoids continues to grow, compounds like this are likely to play an increasingly important role in the development of new medicines.
545-51-7 (Scillaridine) 関連製品
- 1797596-61-2((Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate)
- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)
- 1114653-95-0(2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 2138248-48-1(3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole)
- 4105-38-8(2',3',5'-Tri-O-acetyluridine)
- 1824385-96-7(3-(Boc-amino)-4-(4-methoxyphenyl)butyricAcid)
- 2228986-44-3(tert-butyl N-(5-bromo-2-ethynylphenyl)carbamate)
- 128540-52-3(2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene)
- 644990-10-3(2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid)
- 1804909-69-0(2-Bromo-4,5-difluorobenzodifluoride)




